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Compound of Interest

(4-(Diethylcarbamoyl)-2-
Compound Name:
methoxyphenyl)boronic acid

Cat. No.: B1418417

CAS Number: 913835-34-4

Introduction: The Strategic Importance of
Substituted Phenylboronic Acids in Modern Drug
Discovery

Boronic acids and their derivatives have emerged from the periphery of chemical curiosities to
become indispensable tools in the arsenal of medicinal chemists.[1][2] Their unique ability to
form reversible covalent bonds with diols, coupled with their utility as key building blocks in
carbon-carbon bond-forming reactions, has cemented their role in the synthesis of complex
bioactive molecules.[1] The approval of drugs like bortezomib, a proteasome inhibitor for
treating multiple myeloma, has vanquished early concerns about the toxicity of boron-
containing compounds and spurred a renaissance in their investigation.[2][3]

(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is a bespoke building block that offers
a trifecta of functionalities: a reactive boronic acid moiety for cross-coupling reactions, a
methoxy group that influences electronic properties and conformation, and a diethylcarbamoyl
(benzamide) group that can act as a hydrogen bond acceptor and impart desirable
pharmacokinetic properties. This guide provides a comprehensive technical overview of this
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reagent, from its fundamental properties and synthesis to its practical applications and
analytical characterization, designed for researchers and scientists in drug development.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is foundational to its effective application.
Below is a summary of the key characteristics of (4-(Diethylcarbamoyl)-2-
methoxyphenyl)boronic acid.

Property Value Source
CAS Number 913835-34-4 [4]
Molecular Formula C12H18BNO4 [41[5]
Molecular Weight 251.09 g/mol [1][5]

(4-(Diethylcarbamoyl)-2-
IUPAC Name ] ] [4]
methoxyphenyl)boronic acid

N,N-DIETHYL 4-BORONO-3-
METHOXYBENZAMIDE, [4-

Synonyms (DIETHYLCARBAMOYL)-2- [4]
METHOXY]PHENYLBORONI
CACID
Typically a white to off-white

Appearance id Inferred
soli

) Commercially available up to
Purity [5]
97%

Proposed Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for (4-(Diethylcarbamoyl)-2-
methoxyphenyl)boronic acid is not readily available in the literature, a robust and logical
synthetic route can be proposed based on established organometallic methodologies. The
workflow involves two primary stages: the synthesis of the key benzamide precursor followed
by a borylation reaction.
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Diagram of Proposed Synthetic Pathway

Part 2: Borylation

Base (e.g., KOAc)

[Pd Catalyst (e.g., Pd(dppf)CIz)]
[

Bis(pinacolato)diboron . X
Miyaura Borylation

@,N-Diethyl-4—bromo—3—methoxybenzamid%

Y

:[ Pinacol Ester Intermediate Liydiolysis (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic ac@

Part 1: Precursor Synthesis

[Coupling Agent (e.g., SOClz, CDI)}

Diethylamine 9

»{ N,N-Diethyl-4-bromo-3-methoxybenzamid

Amidation

G-Bromo-:&-methoxybenzoic ac@

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1418417?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: Proposed two-part synthesis of the target compound.

Part 1: Synthesis of N,N-Diethyl-4-bromo-3-
methoxybenzamide (Precursor)

The initial step involves the formation of the benzamide from the corresponding carboxylic acid.
Protocol:

Activation of Carboxylic Acid: To a solution of 4-Bromo-3-methoxybenzoic acid (1.0 eq) in an
anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or
Ar), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) or thionyl chloride
(1.2 eq).[6][7] Stir the reaction at room temperature until the acid is fully activated (typically
1-2 hours, can be monitored by IR for disappearance of the broad O-H stretch).

Amidation: Cool the reaction mixture to 0 °C. Add diethylamine (2.5 eq) dropwise.[8]
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction with water and extract the product with an organic solvent like
ethyl acetate. Wash the organic layer sequentially with dilute HCI, saturated NaHCOs
solution, and brine.

Isolation: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under
reduced pressure to yield the crude N,N-diethyl-4-bromo-3-methoxybenzamide. This
precursor can be purified by column chromatography if necessary.

Part 2: Miyaura Borylation and Hydrolysis

This step introduces the boronic acid functionality via a palladium-catalyzed reaction.
Protocol:

e Reaction Setup: In a Schlenk flask, combine N,N-diethyl-4-bromo-3-methoxybenzamide (1.0
eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Clz (2-5 mol%),
and a base, typically potassium acetate (KOAc) (3.0 eq).
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e Solvent and Reaction: Add a suitable anhydrous solvent (e.g., dioxane or DMSO) and degas
the mixture. Heat the reaction under an inert atmosphere at 80-100 °C for several hours until
the starting material is consumed (monitored by TLC or LC-MS).

» Intermediate Isolation: After cooling, dilute the reaction mixture with an organic solvent and
filter through a pad of celite to remove palladium residues. The solvent is then removed in
vacuo to yield the crude boronate ester intermediate.

o Hydrolysis to Boronic Acid: The crude pinacol ester can be hydrolyzed to the free boronic
acid by stirring with an aqueous acid (e.g., 2M HCI) in a solvent like diethyl ether or THF, or
by transesterification with a phase-transfer catalyst.

o Final Purification: The final product, (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic
acid, often presents purification challenges due to its amphiphilic nature and tendency to
form boroxines (anhydrides).

Purification Strategies for Arylboronic Acids

Purification is a critical step that often requires specialized techniques beyond standard silica
gel chromatography.

o Recrystallization: For solid materials, recrystallization from a suitable solvent system (e.g.,
water, ethanol/water, or ethyl acetate/hexanes) can be highly effective.[9][10]

o Acid-Base Extraction: A common method involves dissolving the crude product in a nonpolar
organic solvent (like diethyl ether) and extracting with a mild aqueous base (e.g., NaOH).[11]
The boronic acid forms a water-soluble boronate salt, leaving non-acidic impurities in the
organic layer. The aqueous layer is then acidified, causing the pure boronic acid to
precipitate, which can be collected by filtration.[11]

e Specialized Chromatography: Standard silica gel can lead to decomposition. Using boric
acid-treated silica gel or neutral alumina can mitigate this issue.[9][12]

Key Applications in Medicinal Chemistry and
Organic Synthesis
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The structural motifs within (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid make it a

valuable reagent for creating diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This is the paramount application of arylboronic acids.[13][14] They serve as the organoboron
component in this palladium-catalyzed reaction to form C(sp?)-C(sp2) bonds with aryl,

heteroaryl, or vinyl halides/triflates. The presence of the methoxy and diethylcarbamoyl groups

can influence the electronic nature of the aromatic ring, thereby modulating its reactivity and
the properties of the final product.

Diagram of Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is prized for its mild conditions and high tolerance of various functional groups,
making it a cornerstone of modern drug synthesis.[13][15]
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Scaffold for Bioactive Molecules

The benzamide moiety is a well-established pharmacophore found in numerous approved
drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory,
and anticancer effects. By incorporating this feature directly into the boronic acid building block,
chemists can rapidly synthesize libraries of compounds for screening. The N,N-diethyl
substitution prevents the formation of intermolecular hydrogen bonds that can lead to poor
solubility, a common issue with primary and secondary amides.

Analytical Characterization

Confirming the identity and purity of (4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid is
crucial. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict
the key features based on its structure and data from analogous compounds.[16][17][18]
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Technique Expected Features

- Aromatic Protons: 3 signals in the aromatic
region (~7.0-8.0 ppm). - Methoxy Group: A
singlet at ~3.9 ppm (3H). - Ethyl Groups: Two
H NMR signals, a quartet (~3.4 ppm, 4H) and a triplet
(~1.2 ppm, 6H), corresponding to the -CH2- and
-CHs groups of the diethylamide. - Boronic Acid
Protons: A broad singlet for the B(OH)z protons,

which is D20 exchangeable.

- Carbonyl Carbon: A signal in the range of 165-
170 ppm. - Aromatic Carbons: Signals between
110-160 ppm, including the carbon attached to

13C NMR boron which will be a broad signal. - Methoxy
Carbon: A signal around 55-60 ppm. - Ethyl
Carbons: Signals for the -CHz- (~40-45 ppm)
and -CHs (~13-15 ppm) groups.

- O-H Stretch: A broad band from the B(OH)2
group around 3200-3500 cm~1. - C=0 Stretch: A
strong amide carbony! stretch around 1630
FTR cm~1, - C-O Stretch: A signal for the aryl-ether
around 1250 cm™1. - B-O Stretch: A strong band

around 1350 cm~1.

- [M+H]*: Expected at m/z 252.1. - [M-H]~:
Mass Spec (ESI) Expected at m/z 250.1. - Dehydration products
(e.g., loss of H20) may also be observed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) coupled with a mass spectrometer (MS) is the gold standard for
assessing the purity of boronic acids.

Typical HPLC Method Conditions:

e Column: C18 reverse-phase column.
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» Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% formic
acid or 10 mM ammonium acetate to improve peak shape.

e Detection: UV detection (e.g., at 254 nm) and/or ESI-MS.

This methodology allows for the separation and quantification of the desired product from
starting materials, by-products, and common impurities like boroxines.

Conclusion

(4-(Diethylcarbamoyl)-2-methoxyphenyl)boronic acid represents a sophisticated and highly
versatile building block for contemporary chemical research. Its pre-installed functionalities—a
reactive boronic acid, a modulating methoxy group, and a pharmaceutically relevant
diethylbenzamide—provide a streamlined pathway to complex molecules of interest. By
understanding its synthesis, purification, and analytical characterization as detailed in this
guide, researchers can effectively leverage this reagent to accelerate the discovery and
development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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